

Environmental Fate and Degradation of Formothion in Soil: A Technical Guide

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Compound of Interest

Compound Name: *Formothion*

Cat. No.: *B1673548*

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Abstract

Formothion, an organophosphate insecticide and acaricide, undergoes rapid degradation in the soil environment. Its persistence is generally low, with its fate being dictated by a combination of chemical and biological processes. This technical guide provides an in-depth overview of the degradation pathways, influencing factors, and degradation kinetics of **Formothion** in soil. It includes a summary of available quantitative data, a detailed experimental protocol for soil metabolism studies based on OECD guidelines, and visualizations of key processes to support research and environmental risk assessment.

Introduction

Formothion, with the chemical formula $C_6H_{12}NO_4PS_2$, is a systemic and contact insecticide and acaricide.[1] Due to its application in agriculture, understanding its behavior and ultimate fate in the soil is crucial for evaluating its environmental impact. **Formothion** is known for its relatively short persistence in the soil, rapidly transforming into its major metabolites.[2] The primary degradation mechanisms include chemical hydrolysis and microbial biodegradation, which are significantly influenced by various soil properties and environmental conditions.[3][4]

Degradation Pathway of Formothion in Soil

The primary degradation route for **Formothion** in soil involves the hydrolysis of the amide bond, leading to the formation of its main metabolite, Dimethoate.[2] Further hydrolysis cleaves the ester linkage, yielding (dimethoxyphosphinthioylthio)acetic acid. These metabolites are generally less toxic and more susceptible to further microbial degradation, eventually leading to mineralization.



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*Degradation pathway of **Formothion** in soil.*

Quantitative Degradation Data

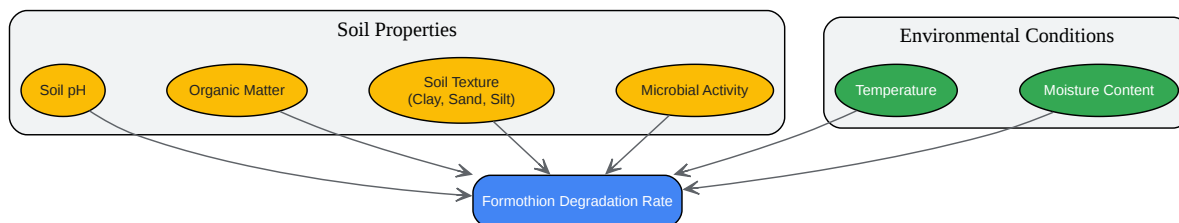
The degradation of **Formothion** in soil is typically rapid, though the exact rate is dependent on soil characteristics and environmental conditions. The dissipation half-life (DT50) is a key parameter used to quantify this rate.

| Soil Type | Temperature (°C) | pH | Organic Matter (%) | DT50 (Days) | Reference |
|------------|------------------|---------------|--------------------|-------------|-----------|
| Loamy Soil | 25 | 3-9 | Not Specified | < 1 | |
| Loamy Soil | Not Specified | Not Specified | Not Specified | 14 | |

Note: Comprehensive quantitative data for **Formothion** across a wide range of soil types and conditions is limited in publicly available literature. The data for its primary metabolite, Dimethoate, often shows DT50 values ranging from 24 to 75 days depending on soil properties like organic carbon, clay content, and pH.

Factors Influencing Degradation

Several key factors govern the rate and pathway of **Formothion** degradation in the soil matrix. These factors can act independently or in concert to influence the persistence of the compound.



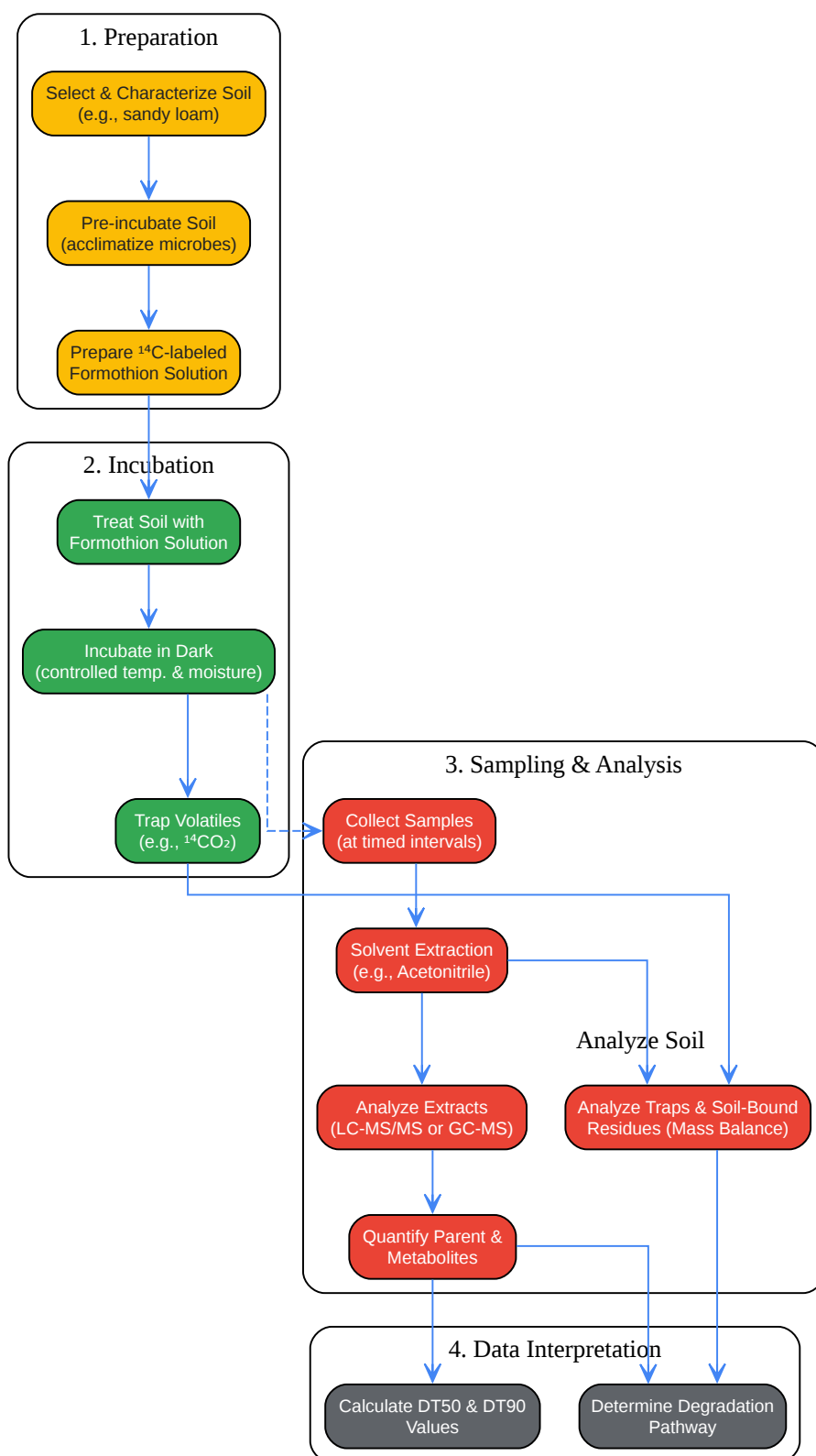
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*Factors influencing **Formothion** degradation in soil.*

- Soil pH: **Formothion** is more rapidly hydrolyzed in alkaline media.
- Organic Matter: Higher organic matter content can increase microbial activity, potentially accelerating biodegradation. It can also lead to increased sorption, which might decrease the bioavailability of the pesticide for degradation.
- Soil Texture: The composition of sand, silt, and clay affects water holding capacity, aeration, and microbial populations, all of which can influence degradation rates.
- Microbial Activity: Biodegradation by soil microorganisms is a primary pathway for the breakdown of **Formothion** and its metabolites.
- Temperature: Higher temperatures generally increase the rates of both chemical hydrolysis and microbial metabolism, leading to faster degradation.
- Moisture: Adequate soil moisture is essential for microbial activity and can facilitate chemical hydrolysis.

Experimental Protocols for Soil Degradation Studies

The following is a generalized experimental workflow for conducting a soil metabolism study for a pesticide like **Formothion**, based on the principles outlined in the OECD 307 guideline for "Aerobic and Anaerobic Transformation in Soil."



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Workflow for a soil degradation study.

Materials and Equipment

- Test Soil: Freshly sampled soil, sieved (<2 mm), with known characteristics (texture, pH, organic carbon content, microbial biomass). A sandy loam, silty loam, or loam soil is often recommended.
- Test Substance: Analytical grade **Formothion** and its potential metabolites. For detailed pathway and mass balance studies, ^{14}C -radiolabeled **Formothion** is used.
- Incubation System: Biometer flasks or a flow-through system that allows for the maintenance of aerobic or anaerobic conditions and the trapping of volatile products like $^{14}\text{CO}_2$.
- Analytical Instrumentation: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for quantification of the parent compound and metabolites. A Liquid Scintillation Counter (LSC) is required for radiolabeled studies.
- Reagents: Solvents for extraction (e.g., acetonitrile, methanol), and trapping solutions (e.g., ethanolamine/ethylene glycol for CO_2).

Experimental Procedure

- Soil Preparation and Acclimation:
 - Collect fresh soil from a site with no recent pesticide application.
 - Sieve the soil to <2 mm and characterize its physicochemical properties.
 - Pre-incubate the soil in the dark at the test temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for several days to allow microbial populations to stabilize.
- Application of Test Substance:
 - Prepare a stock solution of **Formothion** (radiolabeled or non-labeled) in a suitable solvent.

- Apply the solution to the soil samples to achieve a concentration relevant to typical agricultural application rates. Ensure even distribution.
- Incubation:
 - Place the treated soil samples into the incubation flasks.
 - Maintain the flasks in the dark at a constant temperature (e.g., $20 \pm 2^{\circ}\text{C}$).
 - For aerobic studies, continuously supply humidified air. For anaerobic studies, purge with an inert gas like nitrogen after an initial aerobic phase to establish reducing conditions.
 - Pass the outflow gas through traps to capture $^{14}\text{CO}_2$ and other volatile organic compounds.
- Sampling and Extraction:
 - Sacrifice duplicate flasks at pre-determined time intervals (e.g., 0, 1, 2, 4, 7, 14, 30, 60, and 90 days).
 - Extract the soil samples with an appropriate solvent or series of solvents (e.g., acetonitrile followed by a more polar solvent). A common technique is shaking extraction followed by centrifugation.
- Analysis:
 - Analyze the soil extracts using a validated chromatographic method (HPLC-MS/MS or GC-MS) to identify and quantify **Formothion** and its transformation products.
 - For radiolabeled studies, analyze the extracts by LSC and radio-HPLC to determine the distribution of radioactivity.
 - Analyze the trapping solutions by LSC to quantify mineralization.
 - Determine the amount of non-extractable (bound) residues by combusting the extracted soil and measuring the resulting $^{14}\text{CO}_2$.
- Data Analysis:

- Calculate the concentration of **Formothion** and its metabolites at each time point, expressed as a percentage of the initial applied dose.
- Perform a mass balance calculation in radiolabeled studies to account for all applied radioactivity.
- Determine the degradation kinetics and calculate the DT50 and DT90 values (time for 50% and 90% dissipation, respectively) using appropriate kinetic models (e.g., single first-order kinetics).

Conclusion

Formothion is a non-persistent organophosphate pesticide in the soil environment. It undergoes rapid degradation primarily through hydrolysis to form Dimethoate, which is then further broken down. The rate of this degradation is highly dependent on a range of soil and environmental factors, with alkaline pH, higher temperatures, and robust microbial populations accelerating its dissipation. Standardized laboratory studies, such as those following the OECD 307 guideline, are essential for accurately determining the degradation kinetics and pathways of **Formothion**. This information is critical for conducting reliable environmental risk assessments and ensuring its responsible use in agriculture. Further research to generate more comprehensive quantitative data across a wider variety of soil types and climatic conditions would enhance the precision of environmental fate modeling for this compound.

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